molecular formula C6H10ClNO B3183968 (E)-4-(dimethylamino)but-2-enoyl chloride CAS No. 1056149-69-9

(E)-4-(dimethylamino)but-2-enoyl chloride

Cat. No.: B3183968
CAS No.: 1056149-69-9
M. Wt: 147.6 g/mol
InChI Key: BOTUQNGRMXZOTH-ONEGZZNKSA-N
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Description

(E)-4-(dimethylamino)but-2-enoyl chloride (CAS: 1056149-69-9) is an organic compound with the molecular formula C6H10ClNO and a molecular weight of 147.60 g/mol . This compound, which may also be listed under the synonym dimethylaminocrotonyl chloride, is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry . This reagent has demonstrated significant research value as a key intermediate in the discovery and development of biologically active molecules. A prominent application is its use in the synthesis of M-808, a highly potent and efficacious covalent menin inhibitor developed for the treatment of acute leukemia with MLL translocations . In this context, the compound serves as a critical structural component that contributes to high-affinity binding and potent cellular activity at low nanomolar concentrations in leukemia cell lines such as MV4;11 and MOLM-13 . The molecule is typically supplied as a powder and should be stored at +4°C . FOR RESEARCH USE ONLY (RUO). This product is intended for laboratory research and development purposes only. It is strictly not intended for human or veterinary diagnostic or therapeutic use, or for any form of consumer application. Handle with care; refer to the safety data sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(dimethylamino)but-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTUQNGRMXZOTH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056149-69-9
Record name (2E)-4-(Dimethylamino)-2-butenoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-(Dimethylamino)-2-butenoyl chloride
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for E 4 Dimethylamino but 2 Enoyl Chloride

Established Reaction Pathways for Alpha,Beta-Unsaturated Acyl Chlorides

The creation of α,β-unsaturated acyl chlorides is a fundamental transformation in organic synthesis. These compounds are highly reactive and serve as versatile building blocks for a variety of subsequent reactions.

A primary and widely utilized method for synthesizing (E)-4-(dimethylamino)but-2-enoyl chloride is the direct halogenation of its carboxylic acid precursor, 4-(dimethylamino)but-2-enoic acid. This conversion is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction involves the substitution of the carboxylic acid's hydroxyl group with a chloride ion, a process that converts the poor leaving group (-OH) into a much better one, thereby activating the carbonyl group for nucleophilic acyl substitution.

The choice between thionyl chloride and oxalyl chloride can be influenced by the desired reaction conditions and the scale of the synthesis. Both reagents are effective in producing the acyl chloride. For instance, the chlorination of N,N-dimethylamino crotonic acid hydrochloride can be carried out using oxalyl chloride. In a more general context, 4-dimethylaminobenzoic acid has been successfully converted to 4-(dimethylamino)benzoyl chloride using thionyl chloride.

Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

Reagent Typical Reaction Conditions Byproducts Notes
**Thionyl Chloride (SOCl₂) ** Often heated to reflux. orgsyn.org SO₂(g), HCl(g) Gaseous byproducts are easily removed from the reaction mixture.
**Oxalyl Chloride ((COCl)₂) ** Can often be run at room temperature. CO(g), CO₂(g), HCl(g) Also produces gaseous byproducts that are readily removed.

Specific Approaches for this compound

Beyond the general methods applicable to most acyl chlorides, specific strategies have been noted in the context of synthesizing this compound, particularly concerning its stability and handling.

The synthesis of related amino-chloro compounds from 2-(dimethylamino)ethanol is documented. For instance, the reaction of β-dimethylaminoethanol with thionyl chloride is a known method for producing β-dimethylaminoethyl chloride hydrochloride. researchgate.net This reaction is highly exothermic and results in the formation of a chlorosulfite intermediate which then leads to the final product. researchgate.net Additionally, research has shown the direct synthesis of N,N-dimethyloxazolidinium chloride through the chloromethylation of 2-(dimethylamino)ethanol. However, the available scientific literature does not describe a subsequent intramolecular rearrangement of these products to form this compound.

This compound is frequently prepared and utilized in its hydrochloride salt form. google.com This is a common strategy for amino-containing acyl chlorides, as the salt form enhances the compound's stability and improves its handling characteristics. The basic dimethylamino group is protonated by hydrochloric acid, which prevents potential side reactions and polymerization. The hydrochloride salt is typically a solid that is more readily purified and stored than the free base. researchgate.net In practice, the synthesis often starts with 4-N,N-dimethylaminocrotonic acid hydrochloride, which is then treated with a chlorinating agent like oxalyl chloride to yield the acyl chloride hydrochloride directly. google.com This stable intermediate can then be used in subsequent reactions, such as the synthesis of 3-cyanoquinoline derivatives, which are inhibitors of protein tyrosine kinases. google.com

Stereochemical Control in Synthesis of (E)-Isomers

Maintaining the (E)-stereochemistry of the carbon-carbon double bond is critical for the intended biological activity of the final products synthesized from this reagent. A specific, multi-step process has been outlined that ensures the formation of the desired (E)-isomer. google.com This synthetic route begins with but-2-enoic acid and proceeds through several intermediates: google.com

Silylation: But-2-enoic acid is reacted with chlorotrimethylsilane (B32843) to produce trimethylsilyl (B98337) crotonate.

Bromination: The trimethylsilyl crotonate is then brominated to yield trimethylsilyl-4-bromocrotonate.

Amination: Reaction of the brominated intermediate with dimethylamine (B145610) affords 4-dimethylaminocrotonic acid.

Chlorination: Finally, the chlorination of 4-dimethylaminocrotonic acid hydrochloride with a suitable chlorinating agent produces (E)-4-(dimethylamino)-2-butenoyl chloride. google.com

This controlled, stepwise approach ensures that the geometry of the double bond is preserved, resulting in the desired (E)-isomer for use in further pharmaceutical synthesis. google.com

Chemical Reactivity and Mechanistic Studies of E 4 Dimethylamino but 2 Enoyl Chloride

Electrophilic Nature of the Acyl Chloride Moiety

The acyl chloride functional group is a key determinant of the high reactivity of (E)-4-(dimethylamino)but-2-enoyl chloride. Acyl chlorides are among the most reactive derivatives of carboxylic acids due to the strong electron-withdrawing inductive effect of the chlorine atom and its competence as a good leaving group. youtube.com This inherent reactivity makes the carbonyl carbon a potent electrophilic site, primed for attack by a wide array of nucleophiles. youtube.com

The hallmark reaction of the acyl chloride moiety is nucleophilic acyl substitution. This reaction proceeds through a well-established addition-elimination mechanism. savemyexams.com A nucleophile, such as an alcohol or an amine, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the chloride ion as a leaving group and resulting in the formation of a new carbonyl compound, such as an ester or an amide. savemyexams.com

The reaction with primary or secondary amines is particularly rapid and leads to the formation of stable amides. youtube.com Similarly, reaction with alcohols yields the corresponding esters. These transformations are fundamental in organic synthesis, allowing for the construction of more complex molecules from the this compound scaffold.

NucleophileProduct TypeGeneral Reaction
Alcohol (R'-OH)EsterR-COCl + R'-OH → R-COOR' + HCl
Amine (R'-NH₂)AmideR-COCl + R'-NH₂ → R-CONHR' + HCl
Water (H₂O)Carboxylic AcidR-COCl + H₂O → R-COOH + HCl

This table provides a generalized overview of nucleophilic acyl substitution reactions.

The potent electrophilicity of this compound, often enhanced by a Lewis acid catalyst, allows it to acylate a variety of substrates beyond simple alcohols and amines. The Lewis acid coordinates to the chlorine atom, further polarizing the C-Cl bond and generating a highly reactive acylium ion (RCO⁺). allen.inlibretexts.org This powerful electrophile can then engage with weaker nucleophiles, such as aromatic rings or unsaturated C-C bonds. masterorganicchemistry.com

Research has demonstrated that acyl chlorides can react with alkylidenecyclopropanes in the presence of a Lewis acid like aluminum chloride to produce α,β-unsaturated ketones in good to excellent yields. This reaction proceeds via the electrophilic attack of the acylium ion on the exocyclic double bond of the alkylidenecyclopropane. The subsequent ring-opening of the strained cyclopropane (B1198618) ring and elimination leads to the formation of the ketone product with high stereoselectivity. This method provides a facile route to substituted ketone derivatives.

The acylation of terminal alkynes with acyl chlorides, typically under Friedel-Crafts conditions, is a method for synthesizing α,β-alkynyl ketones. The reaction is catalyzed by a Lewis acid, which generates the electrophilic acylium ion. allen.inmasterorganicchemistry.com This ion is then attacked by the nucleophilic π-system of the alkyne. The regioselectivity of the addition, that is, which of the two alkyne carbons the acyl group attaches to, can be influenced by electronic and steric factors of both the alkyne and the acylating agent. rsc.org For terminal alkynes, the addition often favors the formation of a methyl ketone after tautomerization of the initial enol intermediate.

Acylation Reactions with Various Substrates

Reactivity Profile of the Enaminone Substructure in this compound

The enaminone substructure, characterized by a nitrogen atom conjugated with a carbonyl group through a carbon-carbon double bond, exhibits a complex reactivity profile with both nucleophilic and electrophilic characteristics. researchgate.netorientjchem.org The delocalization of the nitrogen's lone pair of electrons across the π-system is central to this reactivity. masterorganicchemistry.com

The electronic nature of the enaminone system can be understood by examining its resonance structures. The delocalization of the nitrogen's lone pair creates regions of both high and low electron density within the molecule. masterorganicchemistry.comyoutube.com

Nucleophilic Sites: Resonance delocalization pushes electron density onto the carbonyl oxygen and, significantly, onto the α-carbon (the carbon adjacent to the carbonyl group). masterorganicchemistry.com This makes the α-carbon a soft nucleophilic center, capable of reacting with electrophiles. The carbonyl oxygen also possesses increased electron density, making it a hard nucleophilic site. youtube.com

Electrophilic Sites: The primary electrophilic site remains the carbonyl carbon, which is directly bonded to the electronegative oxygen and the chlorine leaving group. Furthermore, the β-carbon (the carbon adjacent to the dimethylamino group) becomes an electrophilic site due to the electron-pulling effect of the conjugated system. This position is susceptible to attack by strong nucleophiles in what is known as a Michael-type or conjugate addition. researchgate.net

The interplay between these sites allows this compound to function as a versatile building block, capable of participating in a variety of bond-forming reactions beyond the simple chemistry of its acyl chloride group. orientjchem.org

SiteTypeReason
Carbonyl CarbonElectrophilicBonded to electronegative O and Cl; primary site for nucleophilic acyl substitution.
β-CarbonElectrophilicElectron deficient due to conjugation with the carbonyl group; site for Michael addition.
α-CarbonNucleophilicElectron-rich due to resonance donation from the nitrogen lone pair.
Carbonyl OxygenNucleophilicElectron-rich due to resonance.

Intramolecular Cyclization Processes

While the bifunctional nature of this compound suggests the potential for intramolecular cyclization, specific studies detailing such processes for this exact compound are not extensively documented in peer-reviewed literature. In principle, the nucleophilic dimethylamino group could potentially attack the electrophilic acyl chloride or the β-position of the α,β-unsaturated system. However, the formation of a strained four-membered ring via direct attack on the acyl chloride is generally unfavorable. A more plausible, yet undocumented, pathway could involve a multi-step process or reaction with a tethered nucleophile introduced at the amine.

Intermolecular Addition and Cycloaddition Reactions with Electrophiles

The electron-rich nature of the enamine-like system in this compound makes it susceptible to reactions with various electrophiles. These reactions can proceed through different pathways, including addition and cycloaddition, leading to a variety of heterocyclic and acyclic products.

As a reactive acyl chloride, this compound readily undergoes nucleophilic acyl substitution with alcohols and amines to form the corresponding esters and amides. In the context of reactions with carbonyl compounds, it can react with enolates, which are nucleophilic at carbon. The reaction of an enolate with this compound would be expected to proceed via acylation of the enolate at its α-carbon, leading to the formation of a 1,3-dicarbonyl compound. This type of reaction is a fundamental carbon-carbon bond-forming process in organic synthesis.

ReactantProduct TypeReaction Description
Enolate of a ketone1,3-DiketoneThe enolate acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group.
Enolate of an esterβ-KetoesterSimilar to the reaction with a ketone enolate, this reaction results in the formation of a β-ketoester, a versatile synthetic intermediate.

This table represents expected reactivity based on the general principles of enolate chemistry; specific experimental data for this compound is limited.

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic and widely used method for the synthesis of pyrazoles. While this compound is not a 1,3-dicarbonyl compound itself, it can be a precursor to one. For instance, its reaction with an enolate would yield a 1,3-diketone, which could then be cyclized with hydrazine (B178648).

Alternatively, a more direct, albeit less documented, route could involve the reaction of this compound with hydrazine. This could potentially proceed through a Michael addition of one of the hydrazine nitrogens to the β-position of the α,β-unsaturated system, followed by an intramolecular cyclization via attack of the other nitrogen on the acyl chloride. This would be a variation of the Knorr pyrazole (B372694) synthesis.

ReactantIntermediateProduct
HydrazineHydrazone/Michael adductPyrazole derivative

The α,β-unsaturated system in this compound makes it a potential partner in cycloaddition reactions. With nitrogen-containing ambident nucleophiles, such as certain enamines or hydrazones, [4+2] or [3+2] cycloaddition pathways could be envisaged, leading to the formation of various nitrogen-containing heterocyclic systems. However, specific examples of such reactions involving this compound are not well-documented in the scientific literature.

Redox-Active Transformations and Carbon-Nitrogen Bond Formation

The primary route for carbon-nitrogen bond formation involving this compound is through its reaction as an acyl chloride with amine nucleophiles. This is a standard acylation reaction and is not considered a redox process.

Information regarding specific redox-active transformations of this compound is scarce. In principle, the double bond could be subject to reduction, for example, by catalytic hydrogenation, to yield the corresponding saturated acyl chloride. Conversely, oxidation of the dimethylamino group or the carbon-carbon double bond would require specific reagents and conditions, and such transformations have not been a focus of published research on this compound.

Radical Processes and Polymerization Initiatives

Acryloyl chlorides are known to undergo radical polymerization to form poly(acryloyl chloride). This polymerization is typically initiated by free radical initiators. By analogy, this compound could potentially undergo similar radical polymerization. The presence of the dimethylamino group might influence the polymerization process, potentially affecting the reactivity of the monomer and the properties of the resulting polymer. Controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer), have been successfully applied to acryloyl chloride and its derivatives, allowing for the synthesis of well-defined polymers.

Polymerization MethodInitiator TypePotential Outcome
Free Radical PolymerizationAzo compounds, peroxidesPoly[this compound]
Controlled Radical Polymerization (e.g., RAFT)Chain Transfer AgentWell-defined polymer with controlled molecular weight and low dispersity

This table is based on the known reactivity of related acryloyl chlorides; specific studies on the radical polymerization of this compound are limited.

Mechanistic Investigations of Complex Transformations Involving this compound

While specific mechanistic studies detailing the reactivity of this compound are not extensively documented in publicly available literature, its structural features as an α,β-unsaturated acyl chloride suggest its participation in a variety of complex chemical transformations. The reactivity of this compound is governed by the interplay between the electrophilic acyl chloride, the conjugated π-system, and the dimethylamino group. This section explores the plausible mechanistic pathways for two key types of reactions: palladium-catalyzed cross-coupling and enaminone formation, based on established principles of organic chemistry.

Role of Acyl Palladium Species in Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, the reaction would proceed through the formation of a key intermediate: an acyl palladium species. The general catalytic cycle, illustrated with a generic organometallic reagent (R-M), involves several key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the acyl chloride to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a square planar acyl palladium(II) complex. This is often the rate-determining step of the catalytic cycle.

Transmetalation: The organometallic reagent (e.g., organostannanes in Stille coupling, organoboranes in Suzuki coupling, or terminal alkynes in Sonogashira coupling) then transfers its organic group to the palladium center. This step, known as transmetalation, results in a new palladium(II) intermediate bearing both the acyl group and the organic moiety from the coupling partner.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired ketone product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The chemoselectivity of these reactions is a critical aspect, particularly when other reactive functional groups are present in the molecule. For instance, in Stille-type couplings involving acyl chlorides, the choice of catalyst and ligands is crucial to prevent side reactions. The use of specific phosphine (B1218219) ligands can promote the desired coupling of the acyl chloride over the potential oxidative addition to other C-X bonds that might be present in the substrate. organic-chemistry.org The inherent reactivity of the α,β-unsaturated system in this compound adds another layer of complexity, as side reactions involving the double bond could potentially occur. However, palladium-catalyzed cross-couplings of acyl chlorides are generally efficient for the synthesis of ketones. organic-chemistry.orgresearchgate.net

The synthesis of α,β-unsaturated ketones from acid chlorides via acyl palladium species has been reported, highlighting the viability of this approach. nih.gov While no specific examples utilizing this compound were found, the general mechanism provides a strong basis for predicting its behavior in such transformations.

Table 1: Hypothetical Catalytic Systems for Cross-Coupling of this compound

Coupling ReactionOrganometallic Reagent (R-M)Typical Catalyst/Pre-catalystLigandBaseExpected Product
Stille CouplingR-Sn(Bu)₃Pd(PPh₃)₄PPh₃-(E)-4-(dimethylamino)-1-R-but-2-en-1-one
Suzuki CouplingR-B(OR)₂Pd(OAc)₂SPhosK₃PO₄(E)-4-(dimethylamino)-1-R-but-2-en-1-one
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂/CuIPPh₃Et₃N(E)-4-(dimethylamino)-1-R-but-2-yn-1-one

This table is illustrative and based on general conditions for the respective cross-coupling reactions.

Research Significance in Precursor Synthesis for Bioactive Compounds

Building Block for Novel Bioactive Compounds in Medicinal Chemistry

(E)-4-(dimethylamino)but-2-enoyl chloride serves as a fundamental building block for the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors. The electrophilic nature of the acyl chloride group facilitates its reaction with nucleophiles, enabling the formation of diverse heterocyclic structures that are central to many drug discovery programs. This reactivity is crucial for introducing the butenoyl moiety, which can be a key pharmacophore in targeted therapies.

A significant application of this compound is in the synthesis of 3-cyanoquinoline derivatives, which are known inhibitors of protein tyrosine kinases. google.com In a documented large-scale synthesis, this compound hydrochloride is reacted with 4-[3-chloro-4-fluorophenyl]amino-6-amino-3-cyano-7-ethoxy quinoline (B57606) in N-methyl pyrrolidinone. google.com This reaction, conducted at a controlled temperature of 0-10°C, results in the formation of 4-dimethylamino-but-2-enoic acid [4-(3-chloro-4-fluoro-phenylamino)-3-cyano-7-ethoxy-quinolin-6-yl]-amide, a key intermediate in the development of potent anticancer agents. google.com

The versatility of this compound extends to its use in creating a range of heterocyclic compounds, demonstrating its importance as a synthon in modern organic synthesis.

Design and Synthesis of Therapeutic Agent Precursors

The strategic design of therapeutic agents often involves the incorporation of specific chemical motifs to achieve desired biological activity. This compound is a key precursor in the synthesis of several targeted cancer therapies due to its ability to form a covalent bond with specific amino acid residues in target proteins.

A prime example is its role in the synthesis of Afatinib , a potent and irreversible inhibitor of the ErbB family of receptors used in the treatment of non-small cell lung cancer. syncsci.com In the synthesis of Afatinib, this compound is reacted with an amino-quinazoline intermediate. This step introduces the reactive butenamide side chain, which is crucial for the drug's mechanism of action, allowing it to covalently bind to the target receptor. syncsci.comscispace.com One synthetic route describes the reaction of 3-amino-4-[(S)-(tetrahydrofuran-3-yl) oxy]benzonitrile with this compound to produce an intermediate with a high yield of 91.4%. google.com

Furthermore, this compound is a precursor for Nazartinib (EGF816) , another covalent inhibitor of EGFR mutants. nih.gov The synthesis of Nazartinib involves the use of this compound to introduce the reactive moiety that targets a cysteine residue in the EGFR protein, leading to irreversible inhibition. nih.gov

The hydrochloride salt of this compound is often used in these syntheses as it offers enhanced stability and better solubility in polar solvents compared to the free acyl chloride.

Preparation of Labeled Chemical Probes and Analogues (e.g., Deuterated Intermediates)

This compound and its derivatives are instrumental in the preparation of labeled compounds for research purposes, including chemical probes for target identification and deuterated analogues for metabolic studies.

In the field of molecular imaging, carbon-11 (B1219553) labeled analogues have been synthesized to serve as potential positron emission tomography (PET) bioprobes. huji.ac.il These probes are designed to visualize EGFR-positive tumors. The synthesis involves replacing the acrylamide (B121943) group at the 6-position of a quinazoline (B50416) ring with a 4-dimethylamino-but-2-enoic amide, which is then labeled with carbon-11 at the dimethylamine (B145610) moiety. huji.ac.il These labeled compounds retain high potency towards EGFR, making them promising agents for in vivo imaging. huji.ac.il

The deuterated analogue, This compound-d6 , is an important intermediate for synthesizing labeled versions of therapeutic agents. clearsynth.com Specifically, it is used to produce Afatinib-d6, the deuterated version of Afatinib. syncsci.com Such isotopically labeled compounds are invaluable in pharmacokinetic and metabolic studies, allowing researchers to track the drug's absorption, distribution, metabolism, and excretion (ADME) with high precision.

Future Directions and Emerging Research Avenues for E 4 Dimethylamino but 2 Enoyl Chloride Chemistry

Exploration of Unexplored Reactivity Patterns and Transformations

(E)-4-(dimethylamino)but-2-enoyl chloride possesses two key reactive sites: the highly electrophilic acyl chloride group and the α,β-unsaturated carbonyl system, which acts as a Michael acceptor. smolecule.com Current applications predominantly exploit nucleophilic acyl substitution reactions. chemistrysteps.com However, a vast potential lies in exploring less conventional transformations that could lead to novel molecular architectures.

Future research could systematically investigate reactions with a broader range of nucleophiles beyond the standard amines and alcohols. chemistrysteps.com This includes soft nucleophiles, organometallic reagents, and carbanions to forge new carbon-carbon and carbon-heteroatom bonds. The conjugated system also invites exploration into pericyclic reactions, such as Diels-Alder cycloadditions where the enoyl moiety could act as a dienophile, or [2+2] cycloadditions, to construct complex cyclic and heterocyclic frameworks. nih.gov The inherent reactivity of acyl chlorides, which are among the most reactive carboxylic acid derivatives, suggests that this compound could be a versatile precursor for a variety of other functional groups. fiveable.mewikipedia.org

Furthermore, the potential for radical-mediated reactions involving the double bond remains an underexplored area. Initiating radical addition or cyclization cascades could provide access to unique molecular scaffolds not achievable through traditional ionic pathways. Investigating its behavior under various catalytic systems, including photoredox and transition-metal catalysis, could unlock novel reactivity patterns.

Table 1: Potential Unexplored Reactions for this compound

Reaction ClassSpecific Transformation ExamplePotential Outcome/Application
Cycloaddition Reactions Diels-Alder reaction with dienesSynthesis of complex cyclic and polycyclic compounds.
Organometallic Reactions Grignard or Gilman reagent addition to the acyl chlorideFormation of ketones or tertiary alcohols. chemistrysteps.com
Radical Chemistry Radical addition across the double bondAccess to novel functionalized butyrate (B1204436) derivatives.
Catalytic Transformations Palladium-catalyzed cross-coupling reactionsIntroduction of diverse substituents at the double bond.
Rearrangement Reactions Photochemically or thermally induced rearrangementsGeneration of isomeric structures with unique properties.

Development of Greener and More Efficient Synthetic Pathways

The principles of green chemistry, which advocate for waste prevention, high atom economy, and the use of less hazardous substances, are increasingly guiding synthetic strategy in the pharmaceutical and chemical industries. mdpi.cominstituteofsustainabilitystudies.com The conventional synthesis of this compound often involves chlorinating agents like thionyl chloride or oxalyl chloride, which are hazardous and produce corrosive byproducts like HCl and SO2. google.comlibretexts.org

A significant future direction is the development of greener alternatives to these harsh reagents. This could involve exploring catalytic methods for the conversion of the parent carboxylic acid, (E)-4-(dimethylamino)but-2-enoic acid, to the acyl chloride. For instance, using catalytic amounts of a phosphine-based or other activating agent in conjunction with a benign chlorine source could drastically reduce waste.

Moreover, process intensification strategies such as continuous flow synthesis offer a promising avenue for a more efficient and safer production process. ispe.org Flow chemistry allows for better control over reaction parameters, improved heat transfer, and the ability to safely handle reactive intermediates, potentially leading to higher yields and purity while minimizing solvent usage and waste generation. ispe.org Another green approach would be to develop one-pot syntheses that combine multiple reaction steps without isolating intermediates, thereby saving on solvents, energy, and materials. nih.govepa.gov Biocatalysis, using enzymes to perform chemical transformations, represents another frontier, potentially offering highly selective and environmentally friendly synthetic routes. mdpi.com

Table 2: Green Chemistry Strategies for Synthesizing this compound

Green Chemistry PrincipleProposed ApproachPotential Benefit
Safer Reagents Replace thionyl/oxalyl chloride with catalytic activators and a safer chlorine source.Reduced hazardous waste and improved worker safety. instituteofsustainabilitystudies.comjddhs.com
Catalysis Develop novel catalysts for the chlorination reaction.Increased reaction efficiency and selectivity; reduced reagent usage. ispe.org
Process Intensification Implement continuous flow synthesis.Better process control, higher yield, reduced solvent volume, enhanced safety. ispe.org
Waste Reduction Design one-pot, multi-component reactions.Higher atom economy, less purification waste, and reduced energy consumption. nih.govepa.gov
Renewable Feedstocks Explore bio-based routes to the precursor, 4-(dimethylamino)but-2-enoic acid.Reduced reliance on petrochemical sources.

Expansion into Novel Applications in Materials Science and Chemical Biology

The bifunctional nature of this compound makes it an attractive building block for applications beyond its current use in small molecule synthesis. Its ability to participate in both polymerization and bioconjugation reactions opens doors to new frontiers in materials science and chemical biology.

In materials science , the compound can serve as a versatile monomer or cross-linking agent. The acyl chloride group can react with diols or diamines to form polyesters or polyamides, respectively, while the enoyl group remains available for subsequent modification or for imparting specific properties to the polymer backbone. researchgate.net This could be exploited to create functional polymers, such as reactive coatings, adhesives, or hydrogels for applications in drug delivery and tissue engineering. researchgate.net Its reactivity also makes it suitable for surface modification, allowing for the covalent attachment of this moiety to various substrates to alter their surface properties.

In chemical biology , this compound holds promise as a tool for probing biological systems. Its electrophilic character makes it a candidate for use in bioorthogonal chemistry, a field focused on chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgwikipedia.orgcas.org The compound could be used as a covalent probe to selectively label proteins or other biomolecules through reaction with nucleophilic amino acid residues like cysteine or lysine. nih.gov This could enable applications in activity-based protein profiling (ABPP) to identify enzyme function or in the development of targeted covalent inhibitors. The development of "clickable" versions of this molecule could further expand its utility in bioconjugation, allowing for the attachment of reporter tags, such as fluorophores, for imaging and tracking biomolecules within cells. nih.gov

Table 3: Emerging Applications for this compound

FieldPotential ApplicationMechanism/Rationale
Materials Science Synthesis of functional polymers (polyesters, polyamides).Acyl chloride group enables polymerization via reaction with diols/diamines. researchgate.net
Creation of reactive hydrogels.Enoyl group allows for cross-linking or further functionalization.
Surface modification of materials.Covalent attachment via the reactive acyl chloride to surface hydroxyl or amine groups.
Chemical Biology Covalent labeling of proteins.Michael addition or acylation of nucleophilic amino acid residues (e.g., Cys, Lys). nih.gov
Development of activity-based probes.Irreversible binding to enzyme active sites for functional analysis.
Bioconjugation and drug delivery.Linking the molecule to other functional units (e.g., fluorophores, drugs) for targeted applications. cas.org

Q & A

Q. What are the primary synthetic applications of (E)-4-(dimethylamino)but-2-enoyl chloride in bioactive molecule synthesis?

Methodological Answer: This reagent is widely used as an acylating agent to introduce dimethylamino-substituted enoyl groups into target molecules. For example, in the synthesis of β-dimethylaminomethyl-substituted compound 30, it was reacted with 4-(Boc-amino)benzoic acid in a three-step procedure involving nucleophilic substitution and deprotection steps . Standard protocols typically involve inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., DCM or DMF) to prevent hydrolysis.

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy : To verify the (E)-configuration via coupling constants (e.g., J values for trans-alkene protons).
  • Mass Spectrometry (MS) : For molecular ion confirmation (e.g., ESI-MS or HRMS).
  • HPLC : To assess purity, particularly for detecting hydrolyzed byproducts like the corresponding carboxylic acid. Consistent use of IUPAC nomenclature and structural formulas in reporting is critical to avoid ambiguity .

Q. What are the recommended storage conditions for this compound?

Methodological Answer: The compound should be stored under anhydrous conditions at -20°C in sealed, argon-purged vials. Solutions in DMSO are stable for up to 3 months at -20°C but should be aliquoted to avoid freeze-thaw cycles. Degradation can be monitored via TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in peptide coupling reactions?

Methodological Answer: Optimization strategies include:

  • Coupling Agents : EDCI/HOBt in DMF at room temperature, as demonstrated in the synthesis of an EGFR inhibitor, yields efficient amide bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict moisture control.
  • Stoichiometry : A 1.5:1 molar ratio of acyl chloride to amine substrate minimizes unreacted starting material.
ConditionParameter RangeOutcome
Coupling AgentEDCI/HOBt vs DCC/DMAPEDCI/HOBt reduces racemization
Temperature0–25°CRoom temperature preferred
Reaction Time1–24 hoursMonitor via TLC/HPLC

Q. What mechanistic insights explain the reactivity of this compound as a Michael acceptor?

Methodological Answer: The α,β-unsaturated carbonyl structure allows it to act as a Michael acceptor, facilitating conjugate additions with nucleophiles (e.g., amines or thiols). The dimethylamino group enhances electrophilicity via resonance stabilization of the intermediate enolate. Kinetic studies using stopped-flow UV-Vis spectrophotometry can elucidate reaction pathways, as applied in related anthocyanin analogs .

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

Methodological Answer: Discrepancies often arise from pH-dependent hydrolysis or isomerization. A systematic approach includes:

  • pH Profiling : Conduct reactions in buffered systems (pH 3–10) and monitor by NMR or HPLC.
  • Isolation of Intermediates : Trapping transient species (e.g., using quenching agents) for structural analysis.
  • Computational Modeling : DFT calculations to predict stability of intermediates, as shown in multistate species studies of analogous compounds .

Q. What advanced strategies mitigate side reactions during the synthesis of acrylamide derivatives using this reagent?

Methodological Answer:

  • Protecting Groups : Use Boc or Fmoc groups on amine substrates to prevent unwanted nucleophilic attack.
  • Low-Temperature Reactions : Slow addition at 0°C reduces exothermic side reactions.
  • In Situ Activation : Pre-activate the acyl chloride with catalytic DMAP to enhance selectivity. Example: In the synthesis of THZ1 (a CDK7 inhibitor), controlled stoichiometry and stepwise purification ensured minimal byproduct formation .

Data Presentation Guidelines

  • Tables : Include reaction parameters (solvent, temperature, yield) for reproducibility.
  • Figures : Use annotated reaction mechanisms or chromatograms to highlight key steps.
  • Statistical Analysis : Apply t-tests or ANOVA to compare yields under varying conditions.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.